molecular formula C18H21ClO3 B052113 Genepoxide CAS No. 25068-38-6

Genepoxide

Cat. No.: B052113
CAS No.: 25068-38-6
M. Wt: 320.8 g/mol
InChI Key: KUBDPQJOLOUJRM-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polymers formed from fatty acids, bisphenol A, and epichlorohydrin, such as:

Uniqueness

The uniqueness of fatty acids, C18-unsaturated, dimers, polymers with bisphenol A and epichlorohydrin lies in their specific chemical structure, which imparts unique properties such as high stability, resistance to environmental factors, and versatility in various applications .

Properties

IUPAC Name

2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h3-10,16-17H,1-2H3;3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBDPQJOLOUJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68891-66-7, 68891-65-6
Record name Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl ether
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Record name Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl butyl ether
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Molecular Weight

320.8 g/mol
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Physical Description

Liquid, Pale yellow solid (molecular weight 600-1400) or water-white to yellow liquid (molecular weight 360-560); [CHEMINFO] Liquid; [MSDSonline]
Record name Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane
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Record name Bisphenol A epichlorohydrin polymer
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CAS No.

25068-38-6, 67989-52-0
Record name Bisphenol A epoxy resin
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Record name Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin
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Record name Genepoxide
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Record name Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane
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Record name Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin
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Record name 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane
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Record name 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane, reaction products with fatty acids, C18-unsatd., dimers
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Synthesis routes and methods I

Procedure details

0.65 Mole of Sumiepoxy ELA-128 (an epoxy resin obtained by the reaction of bisphenol A with epichlorohydrin, epoxy equivalent 184-194; produced by Sumitomo Chemical Co., Ltd.), 0.17 g. of 2-methylhydroquinone and 1.3 moles of acrylic acid were successively charged into a 500 ml. four-necked flask, and the resulting mixture was sufficiently stirred. Further, 1.7 g. of triethylamine was added, and the mixture was heated to 110° C. while taking care of heat generation. The mixture was continuously stirred at said temperature for about 4 hours, and when the acid value had become less than 7, the reaction was completed. The reaction product was quickly cooled to about 60° C. and was incorporated and diluted with 0.066 g. of 2-methylhydroquinone and 133 g. of trimethylolpropane triacrylate to obtain a pale yellow, transparent liquid having a viscosity of Z6 to Z7 (as measured by use of the Gardener-Hodt Bubble viscometer at 25° C.). This liquid was named the compound (a).
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The following specimens were prepared by mixing varying parts of a vinylchloride/propylene (97/3) copolymer (Airco No. 480) and Epon 828 at room temperature in cyclohexanone solvent to give 20% solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylchloride propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

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